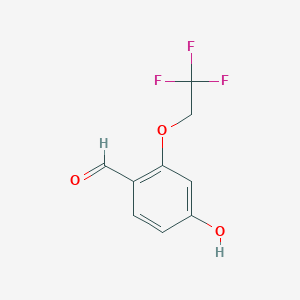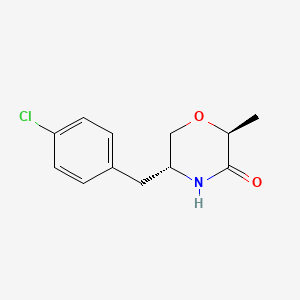
(2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorobenzyl group attached to the morpholine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one typically involves the reaction of 4-chlorobenzyl chloride with 2-methylmorpholine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product. The industrial production process is designed to be cost-effective and environmentally friendly, adhering to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-1-(4-Chlorobenzyl)-2,5-dimethylpiperidin-4-one oxime: A structurally similar compound with a piperidine ring instead of a morpholine ring.
Ganirelix 1-4 peptide: Contains a chlorobenzyl group but differs in its peptide structure.
PF-06651600: A Janus kinase 3 (JAK 3) inhibitor with a different core structure but similar functional groups.
Uniqueness
(2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is unique due to its specific morpholine ring structure and the presence of the chlorobenzyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(2S,5R)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-3-one |
InChI |
InChI=1S/C12H14ClNO2/c1-8-12(15)14-11(7-16-8)6-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15)/t8-,11+/m0/s1 |
InChI Key |
ZGOVTGCSMYXJFQ-GZMMTYOYSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](CO1)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC(CO1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)
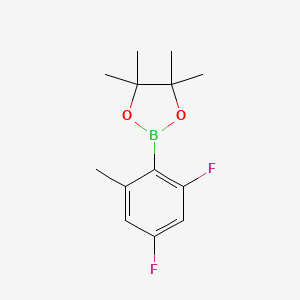


![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
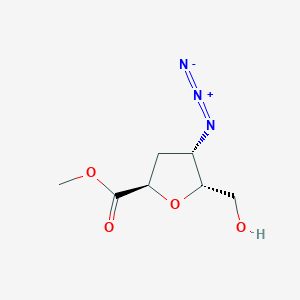
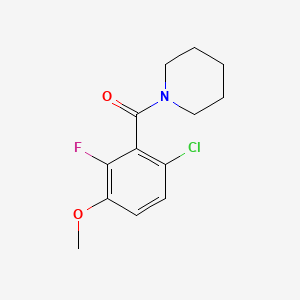
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)

![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)

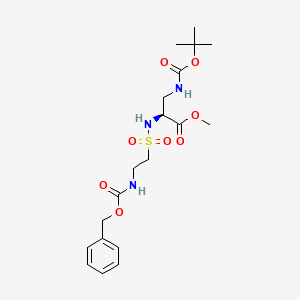
![4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14027109.png)
